molecular formula C13H20O4 B1597794 Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate CAS No. 27871-89-2

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

Cat. No.: B1597794
CAS No.: 27871-89-2
M. Wt: 240.29 g/mol
InChI Key: FETWVVHGLAIOOR-UHFFFAOYSA-N
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Description

Structural Figures

Figure 1 : 2D Structure

       O  
       ||  
O-C-O-C-CH2-  
       |     \  
       OH    C=C  
             /   \  
        CH2-C5H11  

Figure 2 : Keto-enol Tautomerism

Keto form: -C(=O)-CH(OH)-  
Enol form: -C(OH)=CH-O-  

Properties

IUPAC Name

methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h8-9,12,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWVVHGLAIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382857
Record name methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27871-89-2
Record name methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthesis via Michael Addition and Cyclization (From 3-Nonen-2-one and Dimethyl Malonate)

The most documented and industrially relevant preparation method involves the reaction of 3-nonen-2-one with dimethyl malonate under basic conditions to form methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate through a Michael addition followed by cyclization.

Reaction Scheme
Procedure Summary
  • Sodium methoxide (32.4 g, 0.60 mol) is dissolved in 230 mL anhydrous methanol.
  • Dimethyl malonate (90 g, 0.68 mol) is added to the solution under stirring.
  • 3-Nonen-2-one (75 g, 0.48 mol, 90% purity) is added portion-wise to the mixture.
  • The reaction mixture is refluxed under nitrogen for 3 hours.
  • After cooling, methanol is removed under reduced pressure.
  • The residue is dissolved in water (350 mL), and the mixture is extracted with chloroform (3 × 80 mL).
  • The aqueous layer is acidified to pH 4 with concentrated HCl, precipitating the product.
  • The precipitate is filtered, washed, and dried under high vacuum at 50°C for 5 hours.
  • Recrystallization is performed using petroleum ether and ethyl acetate (9:1) to obtain pure product.
Yield and Purity
Reaction Table Summary
Parameter Details
Base Sodium methoxide
Solvent Anhydrous methanol
Temperature Reflux (~65 °C)
Reaction Time 3 hours
Atmosphere Nitrogen (inert)
Extraction Solvent Chloroform
Acidification Agent Concentrated HCl
Product Form White crystalline solid
Yield (crude) 92%
Yield (purified) Approx. 94 g
Melting Point 98-100 °C
Mechanistic Insight

The reaction proceeds via a Michael addition of the enolate ion formed from dimethyl malonate to the α,β-unsaturated ketone (3-nonen-2-one), followed by intramolecular cyclization and keto-enol tautomerism to yield the hydroxy-oxo-cyclohexene carboxylate structure. The use of sodium methoxide facilitates enolate formation and promotes the cyclization under reflux conditions.

Alternative Methods and Patented Procedures

While the above method is the primary synthetic route, related patents and literature suggest variations and related synthetic strategies for 5-alkyl resorcinol derivatives and cyclohexene carboxylates, which may be adapted for this compound.

Oxidative Cyclization Using Persulfates
  • Patents describe preparation methods of 5-alkyl resorcinol compounds using oxidative cyclization with persulfate salts (e.g., potassium persulfate, ammonium persulfate) as oxidizing agents in solvents like acetonitrile or toluene.
  • Reaction conditions involve moderate heating and the presence of catalysts such as potassium iodide or sodium iodide to promote selective oxidation and cyclization.
  • These methods are more commonly applied to aromatic resorcinol derivatives but provide insights into oxidative cyclization strategies that could be modified for cyclohexene derivatives.
Notes on Applicability
  • The oxidative methods are less direct for this compound but represent potential routes for functional group modification or synthesis of analogues.
  • No direct preparation of the target compound via persulfate oxidation is reported, but the presence of hydroxy and keto groups suggests possible adaptation.

Comparative Analysis of Preparation Methods

Aspect Michael Addition/Cyclization Method Oxidative Cyclization (Persulfates)
Starting Materials 3-Nonen-2-one, Dimethyl malonate Alkyl-substituted phenols or resorcinols
Reaction Type Michael addition, intramolecular cyclization Oxidative cyclization
Catalysts/Base Sodium methoxide Potassium/ammonium persulfate, KI/NaI (catalysts)
Solvent Anhydrous methanol Acetonitrile, toluene
Temperature Reflux (~65 °C) Moderate heating (varies)
Yield High (92% crude, 94 g purified) Variable, dependent on substrate
Product Purity High, recrystallized product Dependent on reaction control
Scalability Established, industrially feasible More specialized, less common for this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : The hydroxyl group at position 2 is absent in analogs like Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, which instead has a ketone at position 2. This difference may influence acidity and hydrogen-bonding capacity .
  • Substituent Effects : The pentyl chain at position 6 distinguishes the target compound from analogs with shorter alkyl (e.g., methyl) or aromatic (e.g., methoxynaphthyl) groups, impacting lipophilicity and steric bulk .

Impact of Substituents on Physical and Chemical Properties

Hydrophobicity and Solubility

The pentyl chain in the target compound increases its logP value compared to methyl-substituted analogs, suggesting greater lipid solubility. This property may enhance membrane permeability in biological systems but reduce aqueous solubility .

Hydrogen Bonding and Crystallinity

This contrasts with Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, where the absence of a hydroxyl group may lead to different crystal-packing motifs .

Reactivity

  • Oxidation Susceptibility : The hydroxyl group at position 2 may render the compound prone to oxidation under acidic or oxidative conditions, unlike analogs lacking this group.

Structural Studies

Crystallographic analyses of analogs, such as Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate, reveal that bulky substituents at position 6 (e.g., methoxynaphthyl) induce non-planar ring conformations and influence intermolecular interactions . By analogy, the pentyl chain in the target compound may similarly distort the cyclohexene ring, affecting its solid-state properties.

Biological Activity

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS No. 27871-89-2) is an organic compound with a molecular formula of C13H20O4. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC13H20O4
Molecular Weight240.3 g/mol
IUPAC NameThis compound
CAS Number27871-89-2

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways and cellular processes.
  • Antioxidant Activity : Its structural features suggest potential antioxidant properties, which could mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, similar to other compounds derived from natural sources.

Antioxidant Activity

Research has indicated that derivatives similar to this compound can exhibit significant antioxidant activity. In vitro assays demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

A study focusing on compounds with structural similarities found that they could reduce inflammation markers in cell cultures. This compound's potential as an anti-inflammatory agent warrants further investigation, especially in chronic inflammatory conditions.

Case Study 1: Anti-inflammatory Activity

In a study published in The Journal of Organic Chemistry, researchers investigated the anti-inflammatory properties of various cyclohexene derivatives. This compound was included due to its structural characteristics. The results indicated a reduction in pro-inflammatory cytokines when tested in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Enzyme Interaction

Another study explored the interaction of methylated cyclohexene derivatives with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit certain enzymatic activities, leading to altered metabolic responses in cell cultures .

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique biological activities:

Compound NameBiological ActivityNotable Features
Ethyl 2-hydroxy-4-oxo...Moderate anti-inflammatoryLacks pentyl group
Methyl 6-n-pentyl...Strong antioxidantSimilar structure but different substituents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Michael addition reactions, where ethyl acetoacetate reacts with substituted chalcones under alkaline conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours). Variations in substituents (e.g., pentyl groups) require adjusting stoichiometry and reaction time to optimize yields . Characterization via NMR and IR can confirm regioselectivity, while HPLC or GC-MS monitors purity.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in cyclohexene derivatives like this compound?

  • Methodological Answer : For the hydroxy and oxo groups, 1H^1H-NMR chemical shifts between δ 10–12 ppm indicate enolic protons, while carbonyl signals (C=O) appear near δ 170–200 ppm in 13C^{13}C-NMR. IR stretching frequencies (~3200–3600 cm1^{-1} for OH, ~1650–1750 cm1^{-1} for C=O) further validate functional groups. Comparative analysis with structurally similar ethyl 6-(4-chlorophenyl) derivatives can aid assignments .

Q. What crystallization strategies are effective for isolating enantiopure forms of this compound?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. Chiral resolution may require diastereomeric salt formation using tartaric acid derivatives. X-ray diffraction remains the gold standard for absolute configuration determination, as demonstrated for analogous methyl 4,6-diarylcyclohexenones .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexene ring influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Puckering parameters (Q, θ, φ) derived from X-ray data (e.g., envelope, half-chair, or screw-boat conformations) correlate with steric effects from the pentyl substituent. Distorted conformations may reduce catalytic accessibility in Diels-Alder reactions. Computational studies (DFT) can model energy barriers between conformers .

Q. How can crystallographic disorder in X-ray structures be resolved for cyclohexene derivatives with flexible substituents?

  • Methodological Answer : In cases of positional disorder (e.g., pentyl chain orientations), multi-component refinement in SHELXL assigns partial occupancies to disordered atoms. Constraints on bond lengths/angles and anisotropic displacement parameters improve model accuracy. For example, a 0.684:0.316 occupancy ratio was resolved for a disordered 4-chlorophenyl group in a related structure .

Q. What experimental and computational approaches reconcile discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : Conflicting NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility. Variable-temperature NMR or NOESY experiments can detect dynamic equilibria in solution. MD simulations under periodic boundary conditions mimic crystal-packing effects, bridging the two datasets .

Q. How do intermolecular interactions (e.g., C–H···O) govern crystal packing and stability?

  • Methodological Answer : Weak hydrogen bonds (C–H···O, 2.5–3.2 Å) and π-π stacking (3.8–4.2 Å) stabilize layered or helical packing motifs. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions, as shown for ethyl 6-(4-fluorophenyl) analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

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